Adhumulone

Vue d'ensemble

Description

Adhumulone is a natural compound found in hops, which is a key ingredient in the production of beer. It belongs to the family of alpha-acids, which are responsible for the bitter taste in beer. This compound has been found to have various potential health benefits and has been the subject of scientific research in recent years.

Applications De Recherche Scientifique

Bacteriostatic Activities : Adhumulone, along with other derivatives of humulone, has been shown to have significant bacteriostatic activities against Lactobacillus spp. (gram-positive bacteria) but not against Acetobacter sp. (gram-negative bacteria) (Hough, Howard, & Slater, 1957).

Inhibition of Human AKR1B10 : Studies have found that this compound, among other hop-derived compounds, inhibits Aldo-Keto Reductase 1B10 (AKR1B10), which is upregulated in various types of cancer and promotes carcinogenesis. This inhibition is considered a potential approach for treating RAS-dependent malignancies. Notably, this compound and related compounds exhibit selectivity for AKR1B10 over other reductases (Seliger et al., 2018).

Isolation and Separation Techniques : Techniques have been developed for the preparative separation of this compound from other hop acids using centrifugal partition chromatography, which is important for further research and application (Hermans-Lokkerbol & Verpoorte, 1994).

Antioxidant Activity : Density functional theory (DFT) studies on bioactive humulones, including this compound, have revealed their potent antioxidant activities. These findings correlate with the increased antioxidant activity of beer products containing higher contents of reduced iso-α-acids (Cvijetić et al., 2021).

Safety and Hazards

There are some potential dangers associated with Adhumulone. It can interact with certain medications, such as anticoagulants, and can cause an increase in blood pressure. It can also cause gastrointestinal upset, such as nausea, vomiting, and diarrhea. Additionally, it can cause liver damage if taken in large doses .

Mécanisme D'action

Target of Action

Adhumulone’s primary target is the enzyme Aldo-keto reductase 1B10 (AKR1B10), which is upregulated in various types of cancer and has been reported to promote carcinogenesis . Inhibition of AKR1B10 is an attractive means to specifically treat RAS-dependent malignancies .

Mode of Action

This compound interacts with its target, AKR1B10, by inhibiting it. Unisomerised alpha-acids, including this compound, were tested for their inhibitory potential on AKR1B10. The results showed that this compound effectively inhibited AKR1B10-mediated farnesal reduction .

Biochemical Pathways

This compound affects the biochemical pathways related to the aldo-keto-reductase superfamily. It is known to inhibit members of this superfamily, which includes AKR1B10 . The inhibition of AKR1B10 disrupts its normal function, leading to potential therapeutic effects against certain types of cancer .

Pharmacokinetics

It is known that this compound undergoes a transformation during the brewing process to produce iso-alpha acids, which are the primary contributors to a beer’s bitter taste .

Result of Action

The inhibition of AKR1B10 by this compound could potentially lead to therapeutic effects against certain types of cancer, given that AKR1B10 is upregulated in various types of cancer and promotes carcinogenesis . Moreover, in the context of brewing, the transformation of this compound into iso-alpha acids contributes to the bitterness of beer, balancing the sweetness of the malt .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the brewing process, including factors such as boiling time and temperature, can influence the extent of this compound’s transformation into iso-alpha acids . .

Analyse Biochimique

Biochemical Properties

Adhumulone plays a crucial role in biochemical reactions, particularly in the brewing process. It interacts with various enzymes and proteins during the isomerization process. The key enzymes involved include isomerase, which catalyzes the conversion of this compound to iso-adhumulone. This interaction is essential for the development of bitterness in beer. Additionally, this compound interacts with proteins in the wort, leading to the formation of complexes that contribute to the stability and flavor profile of the final product .

Cellular Effects

This compound has been shown to influence various cellular processes. In yeast cells, which are commonly used in brewing, this compound affects cell signaling pathways and gene expression. It has been observed to modulate the expression of genes involved in stress response and metabolism. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in carbohydrate and lipid metabolism, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to isomerase enzymes, facilitating the isomerization process. This binding interaction is critical for the conversion of this compound to iso-adhumulone, which is more soluble and contributes to the bitterness of beer. Additionally, this compound can inhibit certain enzymes involved in oxidative stress response, thereby modulating cellular redox balance and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. This compound is relatively stable under acidic conditions, which are typical in brewing. It can degrade over time, leading to a decrease in its bitterness potential. Long-term studies have shown that this compound can undergo oxidation, resulting in the formation of degradation products that may impact the flavor and stability of beer .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that its impact varies with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can even exhibit antioxidant properties. At high doses, this compound can induce adverse effects, including liver toxicity and oxidative stress. These findings highlight the importance of optimizing the dosage of this compound to achieve the desired effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the context of brewing. It interacts with enzymes such as isomerase and oxidase, which play a role in its conversion and degradation. The metabolic pathways of this compound also involve its interaction with cofactors like NADPH, which are essential for its enzymatic conversion. These interactions influence the overall metabolic flux and the levels of metabolites in the brewing process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In yeast cells, this compound is taken up by membrane transporters and distributed to various cellular compartments. This distribution is crucial for its interaction with enzymes and proteins involved in the brewing process. Additionally, this compound can accumulate in certain cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in its conversion and degradation. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications. These targeting signals ensure that this compound reaches the appropriate cellular compartments to exert its effects .

Propriétés

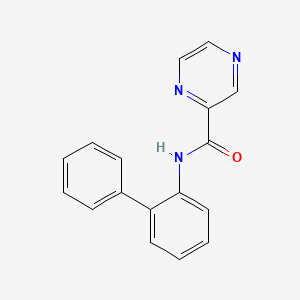

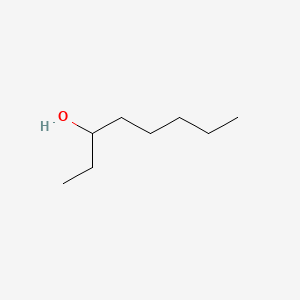

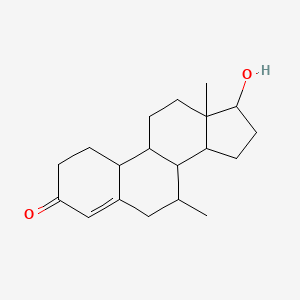

IUPAC Name |

3,5,6-trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-7-14(6)17(22)16-18(23)15(9-8-12(2)3)19(24)21(26,20(16)25)11-10-13(4)5/h8,10,14,23-24,26H,7,9,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXMPKMQIKGJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953705 | |

| Record name | 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31769-65-0 | |

| Record name | Adhumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031769650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(4-Methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1198292.png)

![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1198293.png)

![N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1198294.png)